4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide
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Overview
Description
4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide is a complex organic compound that features a tert-butyl group, a cyano group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the cyano group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can yield amines or alcohols, and substitution can yield various substituted derivatives.
Scientific Research Applications
4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the amine and benzamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, while the cyano and cyclopropyl groups offer unique electronic properties.
Properties
IUPAC Name |
4-tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)14-8-6-13(7-9-14)17(23)20-11-16(22)21-15(10-19)12-4-5-12/h6-9,12,15H,4-5,11H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDQQDVGOSFFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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